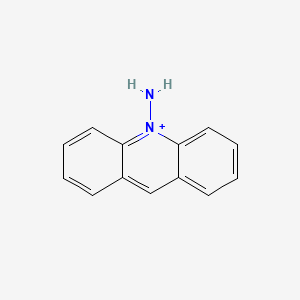

Acridinium, 10-amino-

Description

Historical Context of Acridinium (B8443388) Derivatives in Organic and Materials Chemistry

The study of acridinium compounds has a rich history, with early interest sparked by their chemiluminescent properties. Initial seminal studies in the mid-1960s revealed that chemiluminescence from acridinium esters could be triggered by alkaline peroxide. google.com This discovery laid the groundwork for their extensive use as labels in various analytical applications, including immunoassays, as first demonstrated in 1979 with the use of 9-carboxyphenyl-N-methylacridinium bromide. google.com Over the years, developments in synthetic organic chemistry have allowed for the strategic modification of the acridinium core, leading to compounds with enhanced properties. google.comnih.gov

Significance of Acridinium Core Structures in Modern Chemical Research

The acridinium core is a versatile scaffold in modern chemical research, primarily due to its tunable photophysical and electrochemical properties. rsc.orgrsc.org These properties make acridinium derivatives highly effective as organic photocatalysts, offering a more sustainable alternative to precious metal-based catalysts like those of ruthenium and iridium. nih.govthieme-connect.comresearchgate.net Their strong reduction potential in the excited state, stability, pH independence, and solubility in a wide range of solvents contribute to their utility in a plethora of chemical transformations. rsc.orgrsc.org

The ability to modify the acridinium structure through synthetic chemistry allows for the fine-tuning of its properties. For instance, the introduction of electron-donating groups can enhance the quantum yield of chemiluminescence. google.com Strategic substitutions on the acridinium core can also improve stability and catalytic performance. nih.govchinesechemsoc.org

Overview of Research Directions in Acridinium-Based Systems

Current research on acridinium-based systems is focused on several key areas, including the development of more robust and efficient photocatalysts. nih.govthieme-connect.com This involves synthetic strategies to create novel acridinium dyes with tailored photophysical properties. nih.govchinesechemsoc.org Researchers are exploring late-stage functionalization techniques to diversify the core structure of acridinium salts, enabling rapid access to a library of compounds with unique catalytic activities. chinesechemsoc.org

A significant area of investigation is the use of acridinium salts in photoredox catalysis to drive challenging chemical reactions, such as the functionalization of inert C-H bonds. researchgate.netchemrxiv.org This includes applications in the synthesis of complex organic molecules and the late-stage functionalization of biorelevant compounds. rsc.org Furthermore, the development of dicationic acridinium hybrids is being explored to create even more strongly oxidizing photocatalysts. chemrxiv.org Another research frontier is the exploration of the photoreductant capabilities of acridine (B1665455) radicals, which are generated from the reduction of acridinium salts. nih.gov

Interactive Data Table: Properties of 10-Aminoacridinium

| Property | Description |

| Molecular Formula | C13H11N2+ |

| Molecular Weight | 195.24 g/mol |

| Structural Features | Tricyclic aromatic system with a central pyridinium (B92312) ring and an amino group at the 10-position. |

| Redox Behavior | Undergoes reversible redox cycles in aqueous solutions. Oxidation forms stable acridinyl radicals (E₁/₂ ~–0.54 V vs. SCE), and reduction generates neutral acridane species. |

Research Findings on Acridinium Derivatives

| Research Area | Key Findings |

| Photoredox Catalysis | 10-Aminoacridinium derivatives are efficient photocatalysts for oxidative couplings, deuteration reactions, and the fragmentation of lignin (B12514952) models. vulcanchem.com |

| Chemiluminescence | The placement of electron-donating groups on the acridinium ring increases the quantum yield of light emission. google.com |

| Catalyst Stability | N-arylation and the introduction of bulky substituents (e.g., tert-butyl groups) on the acridinium core enhance catalyst stability by preventing dealkylation and nucleophilic addition. nih.gov |

| Synthetic Methodologies | New synthetic routes, such as the direct conversion of xanthylium salts to acridinium salts and late-stage C-H alkylation, provide efficient and scalable access to a diverse range of acridinium photocatalysts. nih.govchinesechemsoc.org |

| Strongly Oxidizing Photocatalysts | Dicationic acridinium/carbene hybrids have been developed as highly oxidizing photocatalysts capable of oxidizing even electron-deficient arenes. chemrxiv.org |

| Photoreductants | Neutral acridine radicals, formed by the single-electron reduction of acridinium salts, can act as potent photoreductants upon excitation. nih.gov |

Structure

3D Structure

Properties

CAS No. |

46405-76-9 |

|---|---|

Molecular Formula |

C13H11N2+ |

Molecular Weight |

195.24 g/mol |

IUPAC Name |

acridin-10-ium-10-amine |

InChI |

InChI=1S/C13H11N2/c14-15-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-9H,14H2/q+1 |

InChI Key |

LWNFDNCCDFHQDW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=[N+]2N |

Origin of Product |

United States |

Synthetic Methodologies for 10 Aminoacridinium Derivatives

General Synthetic Strategies for Acridinium (B8443388) Salts with Nitrogen Substituents

The construction of the acridinium scaffold, a tricyclic aromatic system, can be achieved through various synthetic routes. One of the foundational methods is the Bernthsen acridinium synthesis, which involves the condensation of a diphenylamine with a carboxylic acid in the presence of a dehydrating agent like zinc chloride. While this method typically yields N-aryl or N-alkyl acridinium salts, modifications can be envisioned to introduce a nitrogen-containing substituent at the 10-position.

Another versatile approach involves the functionalization of a pre-formed acridone (B373769). For instance, potassium 9(10H)-acridone can be reacted with α,ω-diiodoalkanes to yield α,ω-bis-(9-oxo-9,10-dihydroacridin-10-yl)alkanes. These intermediates can then be converted into the corresponding 9-aminoacridinium (B1235168) salts through a sequence of reactions involving phosphorus trichloride oxide, primary amines, and acid rsc.org. While this specific example leads to a 9-aminoacridinium salt, the initial N-alkylation of the acridone nitrogen is a key step that establishes a substituent at the 10-position.

Targeted Synthesis of 10-Aminoacridinium Compounds

The direct introduction of an amino group at the 10-position of the acridine (B1665455) ring is a key challenge in the synthesis of the parent 10-aminoacridinium cation. Methodologies analogous to those used for other N-heterocycles provide a strong basis for achieving this transformation.

Routes Involving N-Amination of Acridines

The most direct method for the synthesis of 10-aminoacridinium salts is the N-amination of the acridine molecule. This reaction involves the use of electrophilic aminating reagents that can deliver an "NH2+" synthon to the nucleophilic nitrogen of the acridine ring. This approach is well-documented for the synthesis of N-aminopyridinium and N-aminoquinolinium salts, providing a strong precedent for its application to acridines nih.govresearchgate.net.

Commonly employed electrophilic aminating reagents include hydroxylamine-O-sulfonic acid (HOSA), O-mesitylsulfonylhydroxylamine (MSH), and O-(2,4-dinitrophenyl)hydroxylamine (DPH) nih.gov. The reaction of acridine with one of these reagents is expected to yield the corresponding 10-aminoacridinium salt. For example, the N-amination of pyridine with HOSA is a known method to produce N-aminopyridinium iodide nih.gov. Similarly, quinoline undergoes efficient N-amination with MSH nih.gov.

Table 1: Electrophilic Aminating Reagents for N-Amination of Heterocycles

| Reagent | Abbreviation | Typical Application |

|---|---|---|

| Hydroxylamine-O-sulfonic acid | HOSA | N-amination of pyridines and other heterocycles nih.govwikipedia.org |

| O-Mesitylsulfonylhydroxylamine | MSH | N-amination of less reactive pyridine derivatives and quinolines nih.gov |

The choice of the aminating reagent and reaction conditions would likely depend on the electronic properties of the acridine substrate. The counter-anion of the resulting 10-aminoacridinium salt can be exchanged if necessary through standard ion-exchange techniques nih.gov.

Cyclization Approaches to 10-Aminoacridinium Frameworks

While direct N-amination of acridine is a primary route, cyclization strategies that build the acridinium ring system with a pre-installed amino group at the future 10-position are also conceivable. Such approaches would involve the condensation of appropriately substituted precursors. For instance, a strategy analogous to the Bernthsen synthesis could potentially be adapted by using a hydrazine derivative in place of a primary amine, which upon cyclization would form the N-N bond of the 10-aminoacridinium core.

Another theoretical cyclization approach could involve the reaction of a suitably substituted o-chlorobenzoic acid derivative with a hydrazine, followed by cyclization to form the acridinium ring. While specific examples for 10-aminoacridinium are not prevalent in the literature, the general principles of heterocyclic synthesis suggest that such routes are plausible.

Derivatization of the 10-Aminoacridinium Core

Once the 10-aminoacridinium core is synthesized, further functionalization can be achieved through reactions on the acridine ring system or at the exocyclic 10-amino group.

Substitution Reactions on the Acridine Ring System

The acridinium ring is an electron-deficient system, which influences its reactivity towards substitution reactions. Electrophilic aromatic substitution on the acridinium core is generally difficult due to the deactivating effect of the cationic nitrogen. However, under forcing conditions, electrophiles may attack the benzenoid rings.

Conversely, the electron-deficient nature of the acridinium ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 9-position, which is electronically activated by the quaternary nitrogen. While specific examples on the 10-aminoacridinium cation are scarce, the reactivity of other acridinium salts suggests that nucleophiles would preferentially attack this position. For instance, in related quinolinium salts, N-alkylation to form the cationic salt facilitates SNAr at the 4-position thieme-connect.com.

Modifications at the 10-Amino Group

The exocyclic amino group of the 10-aminoacridinium cation is nucleophilic and can undergo a variety of chemical modifications. These reactions are analogous to those of N-aminopyridinium salts, which have been more extensively studied nih.gov.

Alkylation and Acylation: The 10-amino group can be alkylated or acylated using appropriate electrophiles. For example, N-aminopyridinium salts react with alkyl halides and acylating agents to form N-alkyl- and N-acyl-N-aminopyridinium salts, respectively nih.govchemrxiv.orgacs.orgnih.gov. This allows for the introduction of a wide range of substituents at the exocyclic nitrogen. The reaction of the 10-aminoacridinium salt with an alkyl halide in the presence of a base would be expected to yield the corresponding N-alkyl-10-aminoacridinium derivative. Similarly, acylation with acid chlorides or anhydrides would produce N-acyl-10-aminoacridinium salts.

Table 2: Potential Derivatization Reactions at the 10-Amino Group

| Reaction Type | Reagent Example | Expected Product |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH3I) | 10-(Alkylamino)acridinium salt |

| N-Acylation | Acid chloride (e.g., CH3COCl) | 10-(Acylamino)acridinium salt |

N-Arylation: More advanced methods, such as transition metal-catalyzed cross-coupling reactions, can also be employed. For instance, the Chan-Lam coupling of N-aminopyridinium triflate with aryl boronic acids provides access to N-aryl-N-aminopyridinium salts chemrxiv.org. A similar strategy could be applied to 10-aminoacridinium salts to introduce aryl substituents on the exocyclic amino group.

The derivatization of the 10-amino group provides a powerful tool for modulating the electronic and steric properties of the 10-aminoacridinium system, enabling the synthesis of a diverse library of compounds for various applications.

Post-Synthetic Functionalization Strategies

Post-synthetic functionalization, or late-stage functionalization, is a critical strategy for modifying the 10-aminoacridinium core to fine-tune its chemical, photophysical, and catalytic properties. This approach allows for the diversification of the acridinium scaffold after the central ring system has been constructed, enabling the creation of a library of derivatives with tailored characteristics from a common precursor.

A significant challenge in the application of early acridinium catalysts was photobleaching. chinesechemsoc.orgnih.gov To address this, researchers developed post-synthetic modifications aimed at improving catalyst stability. Key strategies include:

N-Arylation: Replacing the N-alkyl group (e.g., methyl) with an aryl group (e.g., phenyl) enhances chemical stability and prevents dealkylation, a common degradation pathway. nih.govresearchgate.net

Steric Shielding: Introducing bulky substituents at the 3 and 6 positions of the acridinium core, such as tert-butyl groups, sterically hinders nucleophilic attack on the ring, another major cause of catalyst decomposition. nih.gov

More advanced methods allow for precise, site-selective modifications of the acridinium core. One such method is the late-stage C(aryl)-H alkylation. This process involves a visible-light-induced cross-coupling between a pre-formed acridinium salt and various organotrifluoroborates, followed by an electrocatalytic dehydrogenation step. chinesechemsoc.org This modular approach is compatible with a wide range of functional groups, allowing for the introduction of electronically and sterically diverse substituents to conveniently create a library of 3,6-functionalized acridinium photocatalysts. chinesechemsoc.org

The modularity achieved through these strategies is essential for tuning the redox properties of the catalysts. By synthetically preparing various aminoacridinium salts, the redox potential can be systematically adjusted to match the range of widely used but less sustainable iridium-based photocatalysts. researchgate.netrsc.org

Table 1: Post-Synthetic Functionalization Strategies for 10-Aminoacridinium Derivatives

| Strategy | Position(s) Modified | Purpose | Example Substituent(s) | Reference |

|---|---|---|---|---|

| N-Arylation | 10-position (Nitrogen) | Enhance chemical stability; prevent dealkylation | Phenyl | nih.govresearchgate.net |

| Steric Shielding | 3- and 6-positions | Prevent nucleophilic addition and catalyst bleaching | tert-Butyl | nih.gov |

| C-H Alkylation | 3- and 6-positions | Tune photocatalytic properties; create catalyst libraries | Diverse alkyl and aryl groups | chinesechemsoc.org |

Green Chemistry Approaches in 10-Aminoacridinium Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of green chemistry approaches for the synthesis of 10-aminoacridinium derivatives. These efforts focus on improving efficiency, reducing waste, and minimizing the use of hazardous materials.

A primary driver for the adoption of acridinium-based compounds in photocatalysis is their identity as organic dyes. They serve as a more sustainable and cost-effective alternative to catalysts based on precious metals like iridium and ruthenium, which raises concerns about cost and long-term availability. nih.govrsc.orgrsc.org

Specific green synthetic methodologies have been developed to address hazards in established synthetic routes. For instance, the synthesis of N-sulfopropyl acridinium esters, which are used as chemiluminescent labels, traditionally employed 1,3-propane sultone, a potent carcinogen. A greener protocol has been developed that replaces this hazardous reagent with sodium 3-bromopropane sulfonate. tandfonline.comresearchgate.net This process is facilitated by the use of ionic liquids (ILs) such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]), which enhance the reactivity of the acridan ester precursor. tandfonline.comresearchgate.net This method not only avoids a carcinogenic reagent but also utilizes a non-toxic reducing agent, picoline-borane, for the synthesis of the acridan intermediate. tandfonline.comresearchgate.net

Table 2: Green Chemistry Approaches in 10-Aminoacridinium Synthesis

| Green Chemistry Principle | Traditional Method/Reagent | Green Alternative/Approach | Benefit | Reference |

|---|---|---|---|---|

| Use of Safer Reagents | 1,3-propane sultone (carcinogen) | Sodium 3-bromopropane sulfonate | Avoids a potent carcinogen | tandfonline.comresearchgate.net |

| Use of Greener Solvents | Conventional organic solvents | Ionic Liquids (e.g., [BMIM][BF4]) | Facilitates reaction with safer reagents | tandfonline.comresearchgate.net |

| Catalyst Efficiency | High catalyst loadings | Highly photostable catalysts allowing lower loadings (e.g., 0.1 mol%) | Reduces chemical waste and cost | acs.orgfigshare.comacs.org |

| Sustainable Feedstocks | Precious metal catalysts (Ir, Ru) | Organic acridinium dyes | Reduces reliance on expensive and rare metals | nih.govrsc.org |

Mechanistic Investigations of 10 Aminoacridinium Reactivity

Reaction Mechanisms Involving 10-Aminoacridinium Species as Reactants

While often employed as catalysts, 10-aminoacridinium species can also function directly as reactants, particularly as aminating reagents. Analogous to the well-studied N-aminopyridinium salts, the 10-aminoacridinium ion can serve as a source of an amino group in various transformations. rsc.orgnih.gov The core mechanism involves the transfer of the "NH" group to a substrate, a process that can be initiated through different activation modes.

One primary mechanism involves the reductive cleavage of the N-N bond (or in this case, the N-acridinium bond which has similar characteristics). This process can be triggered by a single-electron transfer (SET) from a reductant, leading to the fragmentation of the 10-aminoacridinium cation and the generation of an amino radical and an acridine (B1665455) molecule. This pathway is particularly relevant in photoredox-catalyzed reactions where the excited state of a photocatalyst can act as the reductant.

Alternatively, the amino group can participate in nucleophilic reactions. Deprotonation of the amino group can generate a highly reactive acridinium (B8443388) ylide intermediate, which is a potent nucleophile capable of reacting with a variety of electrophiles. nih.gov This reactivity allows for the introduction of the aminoacridinium moiety into other molecules, which can then undergo subsequent transformations.

Research has demonstrated that N-amino pyridinium (B92312) salts can be used in olefin aziridination to afford N-pyridinium aziridines, which are valuable synthetic intermediates. nih.gov A similar pathway can be envisioned for 10-aminoacridinium, where it reacts with an alkene in the presence of an oxidant like iodobenzene (B50100) diacetate to form a corresponding 1-(aziridin-1-yl)acridin-1-ium intermediate. These intermediates can then undergo further reactions, such as ring-opening with nucleophiles or cross-coupling reactions. nih.gov

Radical Pathways Initiated or Propagated by 10-Aminoacridinium

A significant facet of 10-aminoacridinium chemistry is its involvement in radical pathways. These species are effective precursors to nitrogen-centered radicals. nih.govresearchgate.net The generation of these radicals is typically achieved under reductive conditions, often facilitated by visible-light photoredox catalysis.

The key step in initiating radical pathways is the single-electron reduction of the 10-aminoacridinium ion. This reduction populates the low-lying lowest unoccupied molecular orbital (LUMO) centered on the pyridinium-like core, leading to the cleavage of the exocyclic N-N bond and the formation of a nitrogen-centered radical. nih.gov N-sulfonylated or N-acylated aminoacridiniums are often used in this context to stabilize the resulting amidyl radical.

Once generated, these nitrogen-centered radicals can participate in a variety of synthetic transformations, including:

Alkene Difunctionalization: The amidyl radical can add to an alkene, generating a carbon-centered radical intermediate. This intermediate can then be trapped by another radical or undergo an oxidation/reduction step followed by reaction with a nucleophile/electrophile to yield a difunctionalized product.

C-H Amination: In a process of significant interest, the highly reactive nitrogen-centered radical can abstract a hydrogen atom from a C-H bond, initiating a C-H functionalization cascade that ultimately installs a C-N bond. nih.gov

Cyclization Reactions: Intramolecular addition of the generated amidyl radical onto an appended unsaturated moiety (e.g., an alkene or alkyne) can initiate cyclization reactions, providing access to various nitrogen-containing heterocyclic structures. researchgate.net

The modularity of the 10-aminoacridinium scaffold allows for fine-tuning of the properties of the generated radical by modifying the substituents on the acridinium core or the amino group, thereby controlling its reactivity and selectivity.

Electron Transfer Processes Mediated by 10-Aminoacridinium

Acridinium salts are renowned for their favorable electrochemical and photophysical properties, making them powerful organophotoredox catalysts. rsc.orgresearchgate.net Amino-substituted acridiniums are particularly notable as they allow for the modulation of these properties. They mediate chemical reactions through single-electron transfer (SET) processes, acting as potent photooxidants in their excited state. rsc.org

Upon excitation with visible light, the 10-aminoacridinium catalyst is promoted to an electronically excited state (*[Acr]+). This excited state is a much stronger oxidant than the ground state and can accept an electron from a suitable donor molecule (Substrate).

Reaction: *[Acr]+ + Substrate → [Acr]• + Substrate•+

This process generates the acridinyl radical ([Acr]•) and the radical cation of the substrate. The substrate radical cation can then undergo various subsequent reactions, such as fragmentation, hydrogen atom abstraction, or reaction with a nucleophile. The acridinyl radical is then typically oxidized back to the ground-state acridinium cation by an external oxidant to complete the catalytic cycle.

The redox potentials of acridinium catalysts are a critical factor in their efficacy. The introduction of an amino group at the 10-position, along with other substituents on the acridinium core, allows for the tuning of these potentials. This modulation is crucial for targeting specific substrates and enabling a wide range of chemical transformations, from anti-Markovnikov hydrofunctionalization of alkenes to dehydrogenative reactions. rsc.orgresearchgate.net

| Catalyst | E [P*/P-] (V vs. SCE) |

| Fukuzumi Catalyst (9-Mesityl-10-methylacridinium) | +2.06 |

| Ir[dF(CF3)ppy]2(dtbbpy)PF6 | +1.21 |

| Aminoacridinium Catalysts | Tunable, often lowered vs. Fukuzumi catalyst |

This table illustrates how amino-substitution can be used to modulate the reduction potential of the excited state, a key parameter in photoredox catalysis. The values for specific 10-aminoacridinium salts can be synthetically tuned. rsc.org

Nucleophilic and Electrophilic Reactivity Patterns

The structure of 10-aminoacridinium imparts a dual reactivity pattern, exhibiting both nucleophilic and electrophilic characteristics. rsc.orgnih.gov

Nucleophilic Reactivity: The exocyclic amino group is the primary site of nucleophilicity. It possesses a lone pair of electrons that can attack various electrophiles. nih.gov This reactivity is analogous to that of primary amines or hydrazines. For instance, the amino group can react with:

Acylating and Sulfonylating Agents: Reaction with acyl chlorides or sulfonyl chlorides leads to the formation of N-acyl or N-sulfonyl-10-aminoacridinium salts. These derivatives are important as they are often used as precursors for generating stabilized nitrogen-centered radicals. nih.gov

Alkylating Agents: The amino group can be alkylated with suitable alkyl halides. nih.gov

Carbonyl Compounds: Condensation with aldehydes and ketones can form the corresponding iminium ions.

Furthermore, deprotonation of the amino group can generate a neutral ylide species, which is a significantly stronger nucleophile. This ylide can participate in reactions such as nucleophilic aromatic substitution. nih.gov

Electrophilic Reactivity: The acridinium ring system is electron-deficient and thus highly electrophilic. The C9 position is particularly susceptible to attack by nucleophiles. This reactivity is a hallmark of the acridine and acridinium scaffold. The addition of a nucleophile at C9 results in the formation of a non-aromatic acridan derivative. This process is often reversible, and the stability of the resulting adduct depends on the nature of the nucleophile and the substituents on the acridinium core. Strong nucleophiles can lead to the formation of stable C9-substituted 9,10-dihydroacridines.

This electrophilicity is central to its role as an oxidant in photoredox catalysis, where it accepts an electron rather than a full nucleophile. masterorganicchemistry.comnih.gov

Intermediate Characterization in 10-Aminoacridinium Transformations

The direct observation and characterization of reactive intermediates in transformations involving 10-aminoacridinium are challenging due to their short lifetimes. nih.gov However, a combination of spectroscopic methods, trapping experiments, and computational studies has provided significant insight into the nature of these transient species.

Radical Intermediates: The formation of nitrogen-centered radicals (aminyl or amidyl) and acridinyl radicals has been inferred from the products of reactions and supported by mechanistic probes. For example, the use of radical clocks—molecules that undergo a characteristic rearrangement at a known rate if a radical is formed—can provide evidence for the existence of radical intermediates. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for the direct detection of radical species, although the high reactivity and low concentration of these intermediates can make detection difficult.

Acridinyl Radicals: In the context of photoredox catalysis, the one-electron reduced species, the neutral acridinyl radical, is a key intermediate. This species is typically characterized by transient absorption spectroscopy, which can monitor its formation and decay on very fast timescales following photoexcitation.

Covalent Adducts: In reactions involving nucleophilic attack at the C9 position, the resulting 9-substituted-9,10-dihydroacridine (acridan) intermediates can sometimes be isolated and characterized by standard techniques like NMR and X-ray crystallography if they are sufficiently stable. In many catalytic cycles, however, these are transient species. nih.gov

Excited States: The photocatalytically active excited state of the 10-aminoacridinium ion is characterized by its photophysical properties, including its absorption and emission spectra, quantum yield, and lifetime. These parameters are determined using techniques such as UV-visible absorption spectroscopy, fluorescence spectroscopy, and time-resolved laser spectroscopy.

Understanding these intermediates is crucial for a complete mechanistic picture, enabling the rational design of new catalysts and reactions based on the 10-aminoacridinium scaffold. nih.gov

Catalytic Applications of 10 Aminoacridinium Species

10-Aminoacridinium as a Photocatalyst in Organic Transformations

Acridinium (B8443388) salts, particularly 10-aminoacridinium species, have emerged as a prominent class of organic photoredox catalysts. rsc.orgresearchgate.net Their popularity stems from their strong oxidizing ability in the excited state, high chemical stability, and the tunability of their photophysical and electrochemical properties through structural modification. rsc.orgacs.org Unlike many precious metal-based catalysts like ruthenium and iridium complexes, aminoacridinium salts offer a more sustainable and cost-effective alternative for a wide range of chemical transformations. researchgate.netnih.gov

The capacity of 10-aminoacridinium catalysts to absorb visible light and convert it into chemical energy drives a plethora of organic reactions. rsc.org These catalysts are effective in promoting transformations such as C-H functionalization, cross-coupling reactions, cycloadditions, and the synthesis of valuable molecular scaffolds. bris.ac.uk

For instance, 10-methyl-9-mesitylacridinium (Mes-Acr-Me⁺) has been successfully employed in the photocatalytic synthesis of α-fluoro-α-amino acid derivatives. researchgate.net In a three-component reaction, the excited acridinium catalyst oxidizes an alkyltrifluoroborate reagent to generate an alkyl radical. This radical then engages with dehydroalanine, leading to an α-amino radical intermediate that is subsequently fluorinated. researchgate.net Similarly, these photocatalysts have been instrumental in the C-H fluorination of arenes using ¹⁸F for applications in PET imaging. researchgate.net Other notable visible-light-driven reactions include the carbonyl olefin cross-metathesis for synthesizing disubstituted trans-alkenes and the anti-Markovnikov hydrofunctionalization of alkenes. rsc.org

The efficiency of these reactions is often dependent on the specific substitution pattern on the acridinium core, which influences the catalyst's redox properties and stability. rsc.org

The catalytic activity of 10-aminoacridinium species is rooted in their powerful redox properties in the excited state. rsc.org Upon photoexcitation, the acridinium salt becomes a potent oxidant capable of initiating reactions by single-electron transfer (SET) from a substrate. nih.gov The excited-state reduction potentials (E₁/₂[P*/P⁻]) of many acridinium catalysts are greater than +2.0 V vs. SCE, enabling the oxidation of substrates that are inaccessible to common ruthenium or iridium photocatalysts. rsc.org

This strong oxidizing power has been harnessed for a variety of challenging transformations. One key application is the generation of radical intermediates from stable precursors. For example, the oxidation of N-carbamate-protected secondary amines, which have high oxidation potentials (e.g., N-Boc-piperidine, Eₒₓ = +1.96 V vs. SCE), is efficiently achieved by excited acridinium catalysts to generate α-amino radicals for subsequent alkylation reactions. rsc.orgbris.ac.uk Other examples include:

Oxidative Phosphonylation: The SET oxidation of arenes to their radical cations, which then react with trialkyl phosphites, is a key step in forming valuable arylphosphonates. rsc.org

Photooxidative [4+2] Annulation: Alkenes can be oxidized by the excited catalyst to produce a radical cation, which then participates in annulation reactions to form complex cyclic structures like 3,4-dihydroisoquinolines. rsc.org

The redox potentials of aminoacridinium catalysts can be systematically tuned by modifying their molecular structure. Introducing amino substituents can lower the excited-state reduction potential, providing a range of catalysts suitable for various applications. rsc.org

| Photocatalyst | E₁/₂[P*/P⁻] (V vs. SCE) |

|---|---|

| Fukuzumi Catalyst (Mes-Acr-Me⁺) | +2.06 |

| 9-mesityl-3,6-di-t-butyl-10-phenylacridinium | +2.08 |

| Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (for comparison) | +1.21 |

| N-arylated Acridinium Salts Range | 1.62–2.08 |

| 1,8-substituted Aminoacridiniums Range | 1.19–1.88 |

The general mechanism for a 10-aminoacridinium-catalyzed photoreaction begins with the absorption of visible light, which promotes the catalyst (PC) to its electronically excited state (PC*). nih.gov This excited state is a much stronger oxidizing agent than the ground state. The photocatalytic cycle typically proceeds via one of two primary pathways:

Oxidative Quenching Cycle: The excited catalyst (PC*) accepts an electron from a substrate (S) in a single-electron transfer (SET) event. This generates the reduced form of the catalyst (PC•) and the substrate radical cation (S•⁺). The radical cation can then undergo various reactions, such as deprotonation, fragmentation, or nucleophilic attack. The catalytic cycle is closed when the reduced catalyst (PC•) is oxidized back to its ground state by an appropriate oxidant in the system. nih.gov

Reductive Quenching Cycle: In this pathway, the excited catalyst (PC*) donates an electron to a substrate or a sacrificial electron acceptor (A), forming the catalyst radical cation (PC•⁺) and the reduced acceptor (A•⁻). The catalyst is then returned to its ground state by accepting an electron from a sacrificial donor. While acridinium salts are primarily known as photooxidants, their reduced form (acridine radical) can also act as a potent single-electron reductant in certain contexts. nih.gov

Control over the redox states and the lifetimes of the excited states are critical for the efficiency of these catalytic cycles. acs.org The modularity of the aminoacridinium scaffold allows for fine-tuning of these properties, enabling the rational design of catalysts for specific organic transformations. rsc.org The high photostability observed in many aminoacridinium salts is another crucial feature that ensures the integrity of the catalyst throughout the reaction. rsc.org

10-Aminoacridinium as an Organocatalyst

While the application of 10-aminoacridinium species in photocatalysis is well-established, their use as organocatalysts in non-photochemical transformations is a less explored area. Organocatalysis relies on the ability of a small organic molecule to accelerate a reaction without the involvement of a metal. Acridinium salts possess structural features that suggest potential for certain types of organocatalysis.

The concept of 10-aminoacridinium acting as a traditional Brønsted acid or base catalyst is not widely documented in the scientific literature. However, related acridinium structures have been shown to participate in reactions involving proton transfer.

An interesting example involves an acridinium betaine (B1666868) catalyst designed to enable proton-coupled electron transfer (PCET). rsc.org In this system, used for the oxidative dimerization of oxindoles, the acridinium moiety functions as the redox-active unit, while a tethered phenoxide group acts as the substrate activation site through proton abstraction. rsc.org This demonstrates that the acridinium framework can be incorporated into bifunctional catalysts where a basic site facilitates a key proton transfer step. While this is not a direct example of Brønsted acid/base catalysis by the acridinium core itself, it highlights the potential for designing acridinium-based systems that modulate reactivity through proton management.

There is currently a lack of specific research findings demonstrating the application of 10-aminoacridinium as a primary hydrogen bonding catalyst. Hydrogen bonding catalysis typically involves the activation of a substrate through the formation of hydrogen bonds with a catalyst, thereby enhancing its electrophilicity or organizing reactants for a selective transformation. While the N-H groups in a protonated or substituted aminoacridinium could theoretically act as hydrogen bond donors, this mode of catalysis has not been a focus of investigation for this class of compounds. The dominant reactivity patterns reported for 10-aminoacridinium species are centered on their photoredox properties.

Dual Catalysis Systems Involving 10-Aminoacridinium

The synergy between 10-aminoacridinium photoredox catalysis and other catalytic modes has unlocked novel synthetic pathways. These dual catalysis systems enable reactions that are not feasible with either catalyst alone, expanding the toolkit for complex molecule synthesis. A notable example is the combination of a 10-aminoacridinium photocatalyst with a cobalt catalyst for the direct C-H functionalization of arenes.

In a key study, researchers demonstrated the oxidative phosphonylation of arenes through a dual catalytic approach. This reaction combines the photoredox capabilities of a 10-aminoacridinium salt with the catalytic activity of a cobalt complex. The 10-aminoacridinium photocatalyst, upon light absorption, facilitates the single-electron oxidation of the arene, generating a radical cation. This reactive intermediate is then intercepted by a phosphite (B83602) nucleophile. The cobalt catalyst is proposed to play a crucial role in the subsequent steps, leading to the final phosphonylated product and regenerating the active catalytic species.

The efficiency of this dual catalytic system is highlighted by its ability to functionalize a variety of electron-rich arenes with different dialkyl phosphites. The reaction proceeds under mild conditions, showcasing the power of combining photoredox and transition metal catalysis.

Table 1: Selected Examples of Dual Cobalt/10-Aminoacridinium Catalyzed C-H Phosphonylation of Arenes

| Entry | Arene | Dialkyl Phosphite | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Anisole | Diethyl phosphite | Diethyl (4-methoxyphenyl)phosphonate | 85 |

| 2 | 1,3-Dimethoxybenzene | Diethyl phosphite | Diethyl (2,4-dimethoxyphenyl)phosphonate | 92 |

| 3 | N,N-Dimethylaniline | Diethyl phosphite | Diethyl (4-(dimethylamino)phenyl)phosphonate | 78 |

| 4 | Indole | Diethyl phosphite | Diethyl (1H-indol-3-yl)phosphonate | 65 |

Beyond cobalt, the pairing of 10-aminoacridinium photocatalysts with nickel catalysts has also been explored for cross-coupling reactions. These systems leverage the ability of the acridinium photocatalyst to generate radical intermediates that can then enter the catalytic cycle of a nickel complex, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Regio- and Stereoselectivity in 10-Aminoacridinium Catalyzed Reactions

Achieving high levels of regio- and stereocontrol is a central goal in organic synthesis. The development of chiral 10-aminoacridinium derivatives has opened avenues for enantioselective photoredox catalysis, where the catalyst's chiral scaffold influences the stereochemical outcome of the reaction.

The control of stereoselectivity is often achieved through the design of chiral 10-aminoacridinium catalysts that create a chiral environment around the reactive intermediates. This can be accomplished by introducing chiral substituents on the acridinium core or at the 10-position. These chiral catalysts can then engage in non-covalent interactions, such as hydrogen bonding or electrostatic interactions, with the substrate or radical intermediates, thereby directing the approach of the reactants and favoring the formation of one enantiomer over the other.

An important area where chiral 10-aminoacridinium catalysts have shown promise is in enantioselective radical additions to alkenes, including Giese-type reactions. In these transformations, a radical is generated photochemically and adds to an electron-deficient alkene. A chiral 10-aminoacridinium catalyst can control the facial selectivity of the radical addition, leading to the formation of a new stereocenter with high enantiomeric excess.

The regioselectivity of these radical additions is typically governed by the electronic nature of the radical and the alkene, with the radical preferentially adding to the less substituted carbon of the double bond (anti-Markovnikov addition). The 10-aminoacridinium catalyst primarily influences the stereoselectivity rather than the regioselectivity of the addition.

Detailed research findings have demonstrated the viability of this approach. For instance, the enantioselective alkylation of electron-deficient alkenes using alkyl radicals generated from the photoredox-mediated oxidation of carboxylic acids has been achieved with high enantioselectivity using a chiral 10-aminoacridinium catalyst.

Table 2: Enantioselective Radical Alkylation of Alkenes Catalyzed by a Chiral 10-Aminoacridinium Derivative

| Entry | Alkene | Carboxylic Acid | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Dimethyl maleate | Pivalic acid | Dimethyl 2-(tert-butyl)succinate | 75 | 92 |

| 2 | N-Benzylmaleimide | Cyclohexanecarboxylic acid | 3-Cyclohexyl-1-benzylpyrrolidine-2,5-dione | 81 | 95 |

| 3 | Methyl acrylate | Adamantane-1-carboxylic acid | Methyl 3-(adamantan-1-yl)propanoate | 68 | 88 |

The level of stereocontrol in these reactions is highly dependent on the structure of the chiral catalyst, the nature of the substrate, and the reaction conditions, such as solvent and temperature. Ongoing research in this area focuses on the rational design of new and more effective chiral 10-aminoacridinium catalysts to further expand the scope and utility of enantioselective photoredox catalysis.

Photophysical and Photochemical Behavior of 10 Aminoacridinium

Excited State Dynamics of 10-Aminoacridinium

Upon absorption of light, 10-aminoacridinium is promoted to an electronically excited state. The subsequent de-excitation pathways determine the photophysical and photochemical outcomes. The dynamics of these excited states are typically rapid, occurring on the picosecond to nanosecond timescale.

The excited state of 10-aminoacridinium, like most organic molecules, can exist in either a singlet or a triplet spin state. The initial photoexcitation populates a singlet excited state (S₁). Acridinium (B8443388) dyes are known to possess excited state lifetimes that are typically in the nanosecond range, which makes them suitable for various photochemical applications. For instance, the excited state lifetimes of some photocatalytically active acridinium dyes are on the order of nanoseconds.

Excited 10-aminoacridinium can return to the ground state through several non-radiative decay pathways, competing with fluorescence. These pathways include internal conversion (IC) and intersystem crossing (ISC). IC is a radiationless transition between states of the same spin multiplicity (e.g., S₁ → S₀), while ISC is a transition between states of different spin multiplicity (e.g., S₁ → T₁). The efficiency of these non-radiative processes is influenced by the molecular structure, solvent, and temperature. For many fluorescent dyes, structural features that promote vibrational relaxation and internal conversion can lead to a decrease in fluorescence quantum yield.

Charge Transfer Phenomena in 10-Aminoacridinium Systems

The presence of the electron-donating amino group and the electron-accepting acridinium core makes 10-aminoacridinium systems prone to charge transfer phenomena, both intermolecularly and intramolecularly.

Acridinium salts are recognized for their remarkable photophysical properties, including a high reduction potential in the excited state. researchgate.net This makes photoexcited acridinium compounds potent photooxidants, capable of accepting an electron from a suitable donor molecule in a process known as photoinduced electron transfer (PET). The high excited-state reduction potentials, often exceeding +2.0 V vs. SCE for some derivatives, enable the oxidation of a wide range of substrates. researchgate.net This property is the basis for the extensive use of acridinium salts as organophotoredox catalysts in organic synthesis. The efficiency of intermolecular electron transfer is dependent on the redox potentials of both the excited 10-aminoacridinium and the electron donor, as well as the distance and orientation between them.

In suitably substituted 10-aminoacridinium derivatives, intramolecular charge transfer (ICT) can occur upon photoexcitation. This process involves the transfer of an electron from an electron-donating part of the molecule to an electron-accepting part. For instance, studies on fluorochromic dyes derived from 9-aminoacridinium (B1235168), a constitutional isomer of 10-aminoacridinium, have demonstrated the occurrence of excited-state intramolecular charge transfer (ESICT). rsc.org These systems exhibit dual fluorescence, with one emission band corresponding to the locally excited state and a second, red-shifted band corresponding to the ICT state. rsc.org

The formation and decay of the ICT state in these systems are characterized by multiexponential fluorescence decays, with lifetimes in the range of picoseconds to nanoseconds. For example, in a series of 9-aminoacridinium derivatives, short-lived components in the range of 160–350 ps and 1.1–3.0 ns were attributed to the formation and decay of the ESICT state, while a longer component of about 9 ns was assigned to the normal emission from the acridinium chromophore. rsc.org The formation rate of the ESICT state can be very fast, on the order of 10¹⁰ s⁻¹. rsc.org The stability and emission properties of the ICT state are highly sensitive to solvent polarity, with more polar solvents generally stabilizing the charge-separated state.

Role of Substituents on Photophysical Properties

The photophysical properties of the 10-aminoacridinium core can be finely tuned by the introduction of various substituents on the acridinium ring system. These substituents can influence the electronic properties of the molecule, thereby altering its absorption and emission characteristics, excited-state lifetimes, and redox potentials.

The introduction of electron-donating or electron-withdrawing groups can significantly impact the energy levels of the frontier molecular orbitals (HOMO and LUMO). Electron-donating groups generally raise the energy of the HOMO, leading to a red-shift in the absorption and emission spectra. Conversely, electron-withdrawing groups tend to lower the energy of the LUMO, which can also result in a red-shift.

Photoinduced Electron and Energy Transfer Processes

Aminoacridinium salts are recognized for their role as potent organophotoredox catalysts, a function that is fundamentally reliant on photoinduced electron transfer (PET) processes. rsc.orgrsc.org Upon photoexcitation, these molecules can act as strong oxidizing agents. The high reduction potential of the excited state of acridinium salts, often exceeding +2.0 V versus the saturated calomel (B162337) electrode (SCE), enables them to facilitate a wide array of chemical transformations by oxidizing substrates that are challenging for other common photocatalysts to activate. rsc.org

The introduction of an amino group can modulate the redox potential of the acridinium catalyst. The design of various aminoacridinium salts allows for the tuning of these properties, thereby expanding their synthetic utility. rsc.org For instance, the strategic placement of amino groups can lower the redox potential to align with the requirements of specific chemical reactions. rsc.org

In addition to direct electron transfer, energy transfer processes can also play a role in the photochemical behavior of acridinium derivatives. In certain systems, the excited acridinium moiety can transfer its energy to a suitable acceptor molecule, initiating subsequent chemical reactions. The efficiency of both electron and energy transfer is dependent on factors such as the distance between the donor and acceptor, their relative orientations, and the specific solvent environment.

Research on fluorochromic dyes derived from the related 9-aminoacridinium scaffold has demonstrated the occurrence of photoinduced intramolecular charge transfer (ICT). acs.org This process involves the transfer of an electron from a donor portion to an acceptor portion within the same molecule upon photoexcitation, leading to the formation of an excited state with a significant degree of charge separation, often referred to as an excited-state intramolecular charge-transfer (ESICT) state. acs.org The formation and decay of such states are evidenced by dual fluorescence and multiexponential decay kinetics. acs.org

Quantum Yields and Lifetimes of Excited States

The efficiency of the emissive de-excitation of the excited state is quantified by the fluorescence quantum yield, while the duration of the excited state is described by its lifetime. These parameters are crucial for understanding the photochemical reactivity of 10-aminoacridinium and its derivatives.

The excited state lifetimes of aminoacridinium photocatalysts are typically in the nanosecond range, which is a suitable timeframe for them to engage in bimolecular electron transfer reactions in photoredox catalysis. rsc.orgresearchgate.net A study on 9-aminoacridinium hydrochloride, a closely related tautomer, provides some insight into the excited state lifetimes. At low temperatures (80 K), the monomeric form of 9-aminoacridinium hydrochloride exhibits a fluorescence lifetime of 16.5 ns. ias.ac.in At room temperature and higher concentrations, this compound can form ground-state dimers which, upon excitation, can lead to the formation of excimers. ias.ac.in

In a study of a dicyano derivative of 9-aminoacridinium that undergoes excited-state intramolecular charge transfer, the decay time of the ESICT state was found to be in the range of 0.6 to 3.2 nanoseconds, with the specific value being dependent on the solvent. acs.org

The following table summarizes the excited state lifetime data found for compounds closely related to 10-aminoacridinium.

| Compound | Condition | Excited State | Lifetime (ns) |

| 9-Aminoacridinium hydrochloride | 80 K | Monomer | 16.5 ias.ac.in |

| Dicyano derivative of 9-aminoacridinium | Varies with solvent | ESICT | 0.6 - 3.2 acs.org |

This table is interactive. Click on the headers to sort the data.

Electrochemical Properties and Redox Chemistry of 10 Aminoacridinium

Redox Potentials and Electrochemistry of 10-Aminoacridinium

The redox potential of an acridinium (B8443388) salt is a critical parameter that dictates its ability to accept or donate electrons. The presence of an amino group, a strong electron-donating group, at the 10-position (N-position) of the acridinium ring is known to influence these potentials significantly. Generally, amino substituents on the acridinium framework have been shown to lower the excited-state reduction potential (E*1/2) by approximately 0.3–0.4 V. rsc.org This effect is attributed to the increased electron density on the acridinium core, making it a less powerful oxidant in its excited state compared to unsubstituted or electron-withdrawn acridinium derivatives.

Table 1: Comparative Excited-State Reduction Potentials of Selected Acridinium Photocatalysts

| Compound/Catalyst Family | Excited-State Reduction Potential (E*1/2 vs. SCE) | Reference |

| Acridinium Salts (General) | > 2 V | rsc.org |

| N-arylated Acridinium Salts | 1.62–2.08 V | rsc.org |

| Amino-Substituted Acridinium Salts (General Effect) | Lowered by 0.3–0.4 V compared to unsubstituted analogues | rsc.org |

Note: The data presented is for general classes of acridinium salts to provide context, as specific data for 10-aminoacridinium is not extensively documented.

Electron Transfer Mechanisms in Electrochemical Processes

The electron transfer (ET) mechanisms involving 10-aminoacridinium are fundamental to its role in photocatalysis. In a typical photoredox cycle, the acridinium salt in its ground state absorbs light, promoting it to an electronically excited state (Acr⁺*). This excited state is a potent oxidant capable of accepting an electron from a suitable donor molecule (D) in a process known as photoinduced electron transfer (PET).

Acr⁺ + hν → Acr⁺ *

Acr⁺ + D → Acr• + D⁺•*

This single-electron transfer (SET) event results in the formation of an acridinium radical (Acr•) and a radical cation of the donor (D⁺•). nih.gov The acridinium radical can then participate in subsequent redox reactions to regenerate the ground-state acridinium cation, thus completing the catalytic cycle. The efficiency of this process is governed by the redox potentials of both the acridinium salt and the electron donor, as well as the lifetime of the excited state. The amino group at the 10-position can influence the kinetics of these electron transfer steps.

Electrogenerated Radicals and Radical Ions of 10-Aminoacridinium

Further reduction of the acridinium radical can lead to the formation of an acridinide anion (Acr⁻), although this is a less commonly exploited species in synthetic applications. Spectroelectrochemical studies on related acridinium systems have been employed to characterize these transient radical species. For instance, the reduction of an acridinium radical can be followed by rapid protonation to form a stable acridane derivative. The characterization of these electrogenerated radicals and radical ions is essential for a complete understanding of the reaction mechanisms involving 10-aminoacridinium.

Influence of Solvent and Supporting Electrolyte on Electrochemical Behavior

The electrochemical properties of 10-aminoacridinium are significantly influenced by the surrounding medium, namely the solvent and the supporting electrolyte.

Solvent Effects: The polarity and coordinating ability of the solvent can affect the stability of the charged and radical species involved in the redox processes. Polar solvents can stabilize the cationic acridinium species and any charged intermediates, thereby influencing the redox potentials. The choice of solvent can also impact the solubility of the acridinium salt and the substrates, which is crucial for efficient reactivity. Studies on pyridinium (B92312) compounds, which share structural similarities with acridiniums, have shown that solvent variations can cause changes in the electro-oxidation processes of heterogeneous electron transfer. researchgate.net

Supporting Electrolyte Effects: The supporting electrolyte is essential for providing conductivity to the solution in electrochemical measurements and can also influence the redox behavior. The nature and concentration of the electrolyte ions can affect the ionic strength of the medium and can lead to ion-pairing interactions with the charged acridinium species. These interactions can alter the effective charge of the redox-active species and, consequently, their reduction potentials. The choice of supporting electrolyte is a key parameter in optimizing the performance of redox flow batteries, a field where understanding these effects is critical. nih.govtdl.org

Computational and Theoretical Studies on 10 Aminoacridinium

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of 10-aminoacridinium. nih.gov These calculations, often employing Density Functional Theory (DFT) and other ab initio methods, provide a detailed picture of the molecule's electron distribution, orbital energies, and bonding characteristics. mdpi.comnih.gov

A key aspect of these studies is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). elixirpublishers.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. nih.gov For acridinium (B8443388) derivatives, the HOMO is typically localized on the acridine (B1665455) core and the amino substituent, while the LUMO is distributed over the heterocyclic ring system. This distribution governs the charge transfer characteristics of the molecule upon excitation.

Calculations of the molecular electrostatic potential (MEP) surface help to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. In 10-aminoacridinium, the nitrogen atom of the amino group and the acridinium ring system exhibit distinct electrostatic potentials, which are crucial for its interaction with other molecules.

Table 1: Calculated Electronic Properties of a Representative Aminoacridinium Derivative (Note: This table presents typical data obtained from DFT calculations for acridinium derivatives, as specific data for 10-aminoacridinium is not readily available.)

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -5.8 eV | B3LYP/6-31G(d) |

| LUMO Energy | -2.1 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 3.7 eV | B3LYP/6-31G(d) |

| Dipole Moment | 3.5 D | B3LYP/6-31G(d) |

DFT Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used method to investigate the mechanisms of chemical reactions involving acridinium compounds, particularly in the context of photoredox catalysis. nih.govresearchgate.net These studies allow for the mapping of the potential energy surface of a reaction, identifying intermediates, transition states, and reaction products. pku.edu.cn

For reactions where aminoacridiniums act as photocatalysts, DFT calculations can elucidate the single-electron transfer (SET) or energy transfer pathways. nih.gov The calculations can determine the feasibility of a proposed mechanism by computing the activation energies for each step. fossee.in The transition state, a first-order saddle point on the potential energy surface, is a critical structure that determines the rate of a reaction. ucsb.edu Computational methods like the Nudged Elastic Band (NEB) can be used to locate the minimum energy path between reactants and products, providing a detailed view of the reaction coordinate. libretexts.org

In the context of photocatalysis, DFT studies can model the generation of radical ions and their subsequent reactions. nicewiczlaboratory.com For instance, the mechanism of reductive dehalogenation of aryl halides catalyzed by acridinium radicals has been investigated using computational methods, confirming the involvement of specific radical intermediates. nih.gov

Table 2: Representative Calculated Activation Energies for a Hypothetical Reaction Step Involving an Acridinium Catalyst (Note: This table illustrates the type of data generated from DFT studies on reaction mechanisms.)

| Reaction Step | Transition State | Activation Energy (kcal/mol) | Computational Method |

| Electron Transfer | TS1 | 12.5 | B3LYP/def2-SVP |

| Radical Addition | TS2 | 8.2 | B3LYP/def2-SVP |

| Product Formation | TS3 | 5.1 | B3LYP/def2-SVP |

Modeling of Spectroscopic Properties (UV-Vis, Fluorescence)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting the spectroscopic properties of molecules like 10-aminoacridinium. researchgate.netrsc.orgmdpi.com It is commonly used to calculate the electronic absorption spectra (UV-Vis) by determining the vertical excitation energies and oscillator strengths of electronic transitions. nih.govrsc.org

TD-DFT calculations can accurately predict the wavelength of maximum absorption (λmax) and help in the assignment of electronic transitions. mdpi.com For aminoacridinium dyes, the lowest energy absorption band typically corresponds to a π → π* transition, often with significant intramolecular charge transfer (ICT) character from the amino group to the acridinium core. The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is crucial for obtaining results that correlate well with experimental spectra. nih.gov

The fluorescence properties can also be modeled by optimizing the geometry of the first excited state and calculating the energy of the emission from this state back to the ground state. nih.gov Such calculations can predict the emission wavelength and provide insights into the nature of the emitting state.

Table 3: Simulated Spectroscopic Data for a Generic Aminoacridinium Dye (Note: This table provides an example of data obtained from TD-DFT calculations for predicting spectroscopic properties.)

| Parameter | Calculated Value | Transition | Method |

| Absorption λmax | 450 nm | S0 → S1 (π → π*) | TD-DFT/B3LYP/6-31+G(d) |

| Oscillator Strength | 0.85 | - | TD-DFT/B3LYP/6-31+G(d) |

| Fluorescence λem | 520 nm | S1 → S0 | TD-DFT/B3LYP/6-31+G(d) |

Prediction of Redox Potentials and Electron Affinities

Computational electrochemistry allows for the prediction of redox potentials and electron affinities, which are key properties for understanding the electron transfer capabilities of 10-aminoacridinium, especially in its role as a photocatalyst. researchgate.net DFT calculations can be used to compute the energies of the neutral, oxidized, and reduced forms of the molecule. researchgate.net

The adiabatic electron affinity (EA) is calculated as the energy difference between the neutral molecule and its corresponding anion at their respective optimized geometries. mdpi.com A positive electron affinity indicates that the anion is stable. The redox potential can be calculated using a thermodynamic cycle that involves the Gibbs free energies of the species in the gas phase and their solvation energies. mdpi.com These calculated potentials are often benchmarked against a known reference electrode, such as the standard hydrogen electrode (SHE) or the saturated calomel (B162337) electrode (SCE).

For acridinium photocatalysts, the excited-state redox potentials are of particular interest. These can be estimated by combining the ground-state redox potential with the energy of the excited state, providing a measure of the molecule's oxidizing or reducing power upon photoexcitation. nih.govnicewiczlaboratory.com

Table 4: Calculated Electrochemical Properties for a Representative Acridinium Compound (Note: This table exemplifies the kind of data derived from computational electrochemistry.)

| Property | Calculated Value (V vs. SCE) | Computational Approach |

| Ground State Reduction Potential | -0.60 | B3LYP/6-31+G(d) with PCM |

| Excited State Oxidation Potential | -2.90 | B3LYP/6-31+G(d) with PCM |

| Adiabatic Electron Affinity | 1.8 eV | B3LYP/6-31+G(d) |

Molecular Dynamics Simulations of 10-Aminoacridinium Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. youtube.com MD simulations can provide detailed insights into the interactions of 10-aminoacridinium with its surrounding environment, such as solvent molecules or biomacromolecules like DNA. nih.govnih.govresearchgate.net

In an MD simulation, the motion of each atom in the system is calculated over time by solving Newton's equations of motion. youtube.com The forces between atoms are described by a force field, which is a set of empirical potential energy functions. These simulations can reveal information about the conformational dynamics of 10-aminoacridinium, its solvation shell structure, and the nature of its non-covalent interactions (e.g., hydrogen bonding, π-stacking) with other molecules. mdpi.comnih.gov

A significant application of MD simulations for aminoacridines is in studying their intercalation into DNA. nih.govresearchgate.net These simulations can elucidate the binding mode, calculate the binding free energy, and identify the key intermolecular interactions that stabilize the DNA-ligand complex. This information is invaluable for understanding the biological activity of these compounds. nih.gov

Table 5: Representative Interaction Parameters from an MD Simulation of an Acridinium Derivative with a Partner Molecule (Note: This table shows typical data that can be extracted from MD simulation trajectories.)

| Interaction Type | Average Distance (Å) | Occupancy (%) | Simulation Time |

| Hydrogen Bond (N-H···O) | 2.8 | 85 | 100 ns |

| π-π Stacking | 3.5 | 95 | 100 ns |

| van der Waals Contact | 3.2 | 100 | 100 ns |

Supramolecular Interactions Involving 10 Aminoacridinium

Host-Guest Chemistry with 10-Aminoacridinium Hosts

While specific studies detailing 10-aminoacridinium as a host molecule are limited, the broader class of acridinium (B8443388) derivatives has been explored in host-guest chemistry. The positively charged acridinium core makes it an excellent candidate for interacting with anionic or electron-rich guest molecules. The interactions are often driven by a combination of electrostatic attraction, π-stacking, and hydrogen bonding.

Derivatives of the acridinium scaffold have been shown to act as hosts for various guest molecules. For instance, the recognition of anionic guests is a prominent area of research for cationic receptors. The design of such hosts often involves the strategic placement of hydrogen bond donors and the creation of a pre-organized binding cavity to enhance selectivity. In the case of 10-aminoacridinium derivatives, the N-H protons of the amino group could potentially act as hydrogen bond donors to anionic guests.

The binding affinity in these host-guest systems can be quantified by association constants (Kₐ), which are determined using techniques such as UV-vis and fluorescence spectroscopy, as well as nuclear magnetic resonance (NMR) titrations.

Table 1: Hypothetical Host-Guest Systems with a 10-Aminoacridinium Scaffold

| Host Derivative | Guest Molecule | Primary Driving Interactions | Potential Application |

| 10-aminoacridinium | Pyrophosphate (anion) | Electrostatic, Hydrogen Bonding | Anion Sensing |

| 10-amino-9-phenylacridinium | Adenosine triphosphate (ATP) | Electrostatic, π-stacking | Biological Recognition |

| N-(acridin-10-yl)guanidinium | Carboxylate-containing biomolecule | Electrostatic, Hydrogen Bonding | Biomolecule Sensing |

Formation of Inclusion Complexes

Inclusion complexes involve the encapsulation of a guest molecule within a host molecule's cavity. While there is a lack of specific research on the formation of inclusion complexes with 10-aminoacridinium as the guest, the general principles of inclusion chemistry suggest that the planar acridinium core could be encapsulated by macrocyclic hosts such as cyclodextrins, calixarenes, and cucurbiturils.

The formation of such complexes is typically driven by the hydrophobic effect, where the nonpolar acridinium core is expelled from the aqueous environment and into the hydrophobic cavity of the host. The stability of these complexes is influenced by the size and shape complementarity between the host and guest, as well as other non-covalent interactions.

For example, cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are known to form inclusion complexes with a wide range of aromatic guest molecules. The inclusion of a 10-aminoacridinium derivative within a cyclodextrin (B1172386) cavity could modulate its photophysical properties, such as fluorescence, which could be exploited for sensing applications.

Table 2: Potential Inclusion Complexes Involving an Acridinium Guest

| Host Molecule | Guest Molecule | Primary Driving Interaction | Potential Effect on Guest |

| β-Cyclodextrin | 10-aminoacridinium | Hydrophobic effect | Enhanced fluorescence, Increased solubility |

| p-Sulfonatocalix beilstein-journals.orgarene | 10-aminoacridinium | Electrostatic, Hydrophobic | Altered redox potential |

| Cucurbit chinesechemsoc.orguril | 10-aminoacridinium | Ion-dipole, Hydrophobic | Protection from degradation |

Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking, Halogen Bonding)

The supramolecular behavior of 10-aminoacridinium is governed by a variety of non-covalent interactions.

Hydrogen Bonding: The amino group at the 10-position can act as a hydrogen bond donor, while the nitrogen atom within the acridinium ring can act as a hydrogen bond acceptor. This allows for the formation of intricate hydrogen-bonded networks in the solid state and plays a crucial role in the recognition of specific guest molecules in solution.

π-Stacking: The large, electron-deficient aromatic surface of the acridinium core makes it prone to π-stacking interactions with electron-rich aromatic systems. These interactions are crucial for the stability of host-guest complexes and for the self-assembly of 10-aminoacridinium derivatives.

Halogen Bonding: While less commonly discussed for this specific compound, the acridinium scaffold could potentially engage in halogen bonding, where a halogen atom on a guest molecule interacts with the electron-rich regions of the 10-aminoacridinium cation.

Self-Assembly of 10-Aminoacridinium Derivatives

The self-assembly of molecules into well-defined nanostructures is a cornerstone of supramolecular chemistry. By modifying the 10-aminoacridinium core with appropriate functional groups, it is possible to program its self-assembly into various architectures such as nanofibers, vesicles, or supramolecular polymers.

For instance, the attachment of long alkyl chains to the acridinium scaffold can create amphiphilic molecules that self-assemble in aqueous solution to form micelles or vesicles. In these structures, the hydrophobic alkyl chains would form the core, while the hydrophilic and charged 10-aminoacridinium head groups would be exposed to the water. Such self-assembled structures have potential applications in drug delivery and as nanoreactors.

The driving forces for the self-assembly of 10-aminoacridinium derivatives are a combination of hydrophobic interactions, π-stacking between the acridinium cores, and electrostatic repulsions between the cationic charges, which can be modulated by the presence of counterions.

Supramolecular Catalysis Utilizing 10-Aminoacridinium Scaffolds

The field of supramolecular catalysis aims to mimic the high efficiency and selectivity of enzymes by using self-assembled systems to catalyze chemical reactions. Acridinium derivatives, including those with amino functionalities, have emerged as powerful organophotoredox catalysts. rsc.orgrsc.org Their favorable electrochemical and photophysical properties allow them to participate in a wide range of chemical transformations upon irradiation with visible light. rsc.orgrsc.org

The modularity of the acridinium scaffold allows for the fine-tuning of its redox properties through the introduction of various substituents. rsc.org This has led to the development of a library of aminoacridinium catalysts with a broad range of redox potentials, making them suitable for a variety of synthetic applications. rsc.org

In the context of supramolecular catalysis, 10-aminoacridinium scaffolds can be incorporated into larger, self-assembled structures such as micelles, vesicles, or polymers. This can create a microenvironment that can enhance the catalytic activity and selectivity by concentrating the reactants and catalyst, or by providing a specific orientation for the reaction to occur.

Table 3: Examples of Reactions Catalyzed by Aminoacridinium Photoredox Catalysts

| Reaction Type | Catalyst | Substrate Scope | Key Features |

| C-H Functionalization | Mes-Acr-Me⁺ | Arenes, Heteroarenes | Dual catalysis with cobalt |

| Radical Conjugate Addition | 9-mesityl-3,6-di-t-butyl-10-phenylacridinium | N-carbamate-protected secondary amines | Utilizes strong excited-state oxidant properties |

| Oxidative Phosphonylation | Mes-Acr-Me⁺ | Arenes | Dual catalytic system with cobalt |

Advanced Spectroscopic Characterization Techniques for 10 Aminoacridinium Systems

Time-Resolved Spectroscopic Methods for Excited State Dynamics

Time-resolved spectroscopic techniques are indispensable for probing the transient species and understanding the photophysical pathways of 10-aminoacridinium systems upon photoexcitation.

Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to study the excited-state dynamics of molecules. In this method, a pump pulse excites the sample, and a time-delayed probe pulse monitors the changes in absorbance as the molecule relaxes back to its ground state or evolves into other transient species. edinst.comemory.edu This technique provides information about the lifetimes and spectral signatures of excited states, such as singlet and triplet states, as well as any intermediary radical species.

Research on acridine (B1665455) derivatives has utilized TA spectroscopy to investigate the formation and decay of excited states and radical ions. For instance, upon photoexcitation, acridinium (B8443388) salts can undergo single electron reduction to form acridine radicals. nih.gov The excited-state dynamics of these radicals can be complex, involving multiple excited states, including twisted intramolecular charge transfer (TICT) states. nih.gov The observed transient absorption signals, for example at around 550 nm, can be matched with the expected absorbance profile for an acridine excitonic structure, with lifetimes of these excited states being on the order of picoseconds. nih.gov

Table 1: Representative Transient Absorption Data for Acridine Derivatives

| Transient Species | Wavelength (nm) | Lifetime | Reference |

|---|---|---|---|

| Excited State Singlet | 450-600 | ps - ns | researchgate.net |

Note: The specific absorption wavelengths and lifetimes can vary depending on the substituents and the solvent environment.

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring the decay of fluorescence with picosecond resolution. qutools.comphoton-force.combecker-hickl.com It is based on the repetitive and precisely timed detection of single photons emitted from a sample after excitation by a pulsed light source. photon-force.combecker-hickl.compicoquant.com By constructing a histogram of the arrival times of the photons relative to the excitation pulse, the fluorescence decay profile can be reconstructed. qutools.comphoton-force.com This allows for the accurate determination of fluorescence lifetimes, which are characteristic of the excited state of a molecule.

In the context of 10-aminoacridinium systems, TCSPC can be used to measure the lifetime of the fluorescent singlet excited state. This information is complementary to that obtained from transient absorption spectroscopy and is crucial for understanding the competition between radiative (fluorescence) and non-radiative decay pathways, including intersystem crossing to the triplet state or photochemical reactions.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. unibo.itscielo.org The principle of EPR is analogous to that of Nuclear Magnetic Resonance (NMR), but it probes the transitions of electron spins in a magnetic field. unibo.it The EPR spectrum provides information about the electronic structure of the radical, including the g-factor and hyperfine coupling constants, which can help identify the radical and describe the distribution of the unpaired electron within the molecule. washington.eduresearchgate.net

For 10-aminoacridinium systems, EPR spectroscopy is a vital tool for the characterization of the corresponding acridinyl radical, which can be formed through chemical or electrochemical reduction or via photoinduced electron transfer. nih.govresearchgate.net The analysis of the EPR spectrum of the 10-aminoacridinyl radical can confirm its formation and provide insights into its electronic structure. For example, the g-value can indicate the extent of spin-orbit coupling and the nature of the atom on which the unpaired electron is predominantly localized. washington.edu Hyperfine couplings to magnetic nuclei, such as ¹⁴N and ¹H, can reveal the spin density distribution across the acridine core and the amino substituent.

Table 2: Simulated EPR Parameters for an Acridine Radical

| Parameter | Value | Information Gained |

|---|---|---|

| g-value | ~2.003 | Consistent with an organic radical. u-tokyo.ac.jp |

| Hyperfine Coupling (¹⁴N) | Varies | Spin density on the nitrogen atoms. |

Note: The actual EPR parameters will depend on the specific derivative and the experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for elucidating the structure of molecules in solution and for studying their interactions with other species. hyphadiscovery.comresearchgate.netslideshare.netslideshare.net By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), the connectivity of atoms and the three-dimensional structure of a molecule can be determined. slideshare.net

In the study of 10-aminoacridinium systems, NMR spectroscopy can be used to confirm the chemical structure of newly synthesized derivatives. Furthermore, NMR is an excellent tool for investigating non-covalent interactions, such as hydrogen bonding and π-π stacking, between 10-aminoacridinium and other molecules, including biomacromolecules or host molecules in supramolecular chemistry. lu.senih.govrsc.org Chemical shift titration experiments, where the NMR spectrum of a 10-aminoacridinium derivative is monitored upon the addition of a binding partner, can provide information on the binding site and the affinity of the interaction. nih.govresearchgate.net

Advanced Vibrational Spectroscopy (e.g., Raman, FTIR) for Conformational Analysis